molecular formula C12H13N3O2 B6142643 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926262-55-7

1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B6142643
CAS No.: 926262-55-7
M. Wt: 231.25 g/mol
InChI Key: OJOATUNPRXJFJJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development of cancer .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability and a low potential for drug-drug interactions .

Result of Action

The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially prevent the development of diseases such as cancer that are associated with the overexpression and continuous activation of TRKs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and reduced forms of the original compound .

Scientific Research Applications

1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its cyclopentyl substitution, which enhances its binding affinity and specificity for certain molecular targets, such as the TEAD transcription factors . This makes it more effective in its biological applications compared to its non-substituted counterparts.

Properties

IUPAC Name

1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOATUNPRXJFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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